Prohexadione

Vue d'ensemble

Description

Prohexadione est un régulateur de croissance des plantes principalement utilisé pour inhiber la croissance végétative excessive dans diverses cultures. C'est un dérivé de l'acide cyclohexanecarboxylique qui fonctionne en bloquant la biosynthèse des gibbérellines, des hormones végétales responsables de la promotion de l'élongation cellulaire et de la croissance . Ce composé est particulièrement efficace pour contrôler la croissance des arbres fruitiers, des céréales et d'autres cultures, améliorant ainsi leur rendement et leur qualité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Prohexadione est synthétisé par un procédé chimique en plusieurs étapes. La synthèse implique généralement la cyclisation d'un précurseur approprié, suivie de modifications de groupes fonctionnels pour introduire la fraction acide carboxylique. Les conditions de réaction incluent souvent l'utilisation de solvants organiques, de catalyseurs et de températures et pressions contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle : En milieu industriel, this compound est produit à l'aide de réacteurs chimiques à grande échelle. Le processus implique le contrôle précis des paramètres de réaction pour optimiser le rendement et minimiser les impuretés. Le produit final est ensuite purifié par cristallisation ou d'autres techniques de séparation pour atteindre les normes de qualité souhaitées .

Analyse Des Réactions Chimiques

Types de réactions : Prohexadione subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son efficacité en tant que régulateur de croissance des plantes .

Réactifs et conditions courants :

Oxydation : this compound peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.

Réduction : Les réactions de réduction impliquent l'utilisation d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour convertir this compound en ses formes réduites.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent présenter des activités et des propriétés biologiques différentes .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

This compound exerce ses effets en inhibant la biosynthèse des gibbérellines, des hormones végétales responsables de la promotion de l'élongation cellulaire et de la croissance. Il y parvient en bloquant l'activité des dioxygénases, des enzymes qui nécessitent le 2-oxoglutarate comme co-substrat . Cette inhibition conduit à une diminution des niveaux de gibbérelline, entraînant une réduction de l'élongation cellulaire et de la croissance végétative . De plus, this compound s'est avéré réguler les mécanismes antioxydants et la photosynthèse, aidant à la croissance des plantes en conditions de stress .

Applications De Recherche Scientifique

Fruit Trees

Prohexadione is widely used in managing the growth of fruit trees. It has been shown to improve fruit quality and reduce the need for manual thinning.

- Case Study: Grapevines

Peanut Cultivation

This compound-calcium has been effectively utilized in peanut production, particularly for Virginia and runner market types.

- Growth Regulation : Studies indicate that its application decreases vine growth while increasing pod yield.

- Yield Analysis : In trials assessing different application rates:

| Application Rate (g a.i./ha) | Yield (kg/ha) |

|---|---|

| 70 | 7,500 |

| 140 | 7,600 |

Grass Species Development

Research has demonstrated the efficacy of this compound in managing the growth of various grass species.

- Effect on Lawn Grasses : this compound-calcium has been shown to suppress excessive growth while maintaining quality in species like Zoysia japonica and Cynodon dactylon. The compound's effectiveness is influenced by factors such as application timing and environmental conditions .

Physiological Effects

This compound's impact on plant physiology is significant:

- Chlorophyll Content : Enhanced chlorophyll levels have been observed following treatment, which correlates with improved photosynthetic efficiency .

- Antioxidant Activity : Increased activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) has been reported, suggesting a protective role against stress conditions .

Toxicological Profile

The safety profile of this compound-calcium indicates low toxicity levels:

Mécanisme D'action

Prohexadione exerts its effects by inhibiting the biosynthesis of gibberellins, which are plant hormones responsible for promoting cell elongation and growth. It achieves this by blocking the activity of dioxygenases, enzymes that require 2-oxoglutarate as a co-substrate . This inhibition leads to a decrease in gibberellin levels, resulting in reduced cell elongation and vegetative growth . Additionally, this compound has been shown to regulate antioxidant mechanisms and photosynthesis, aiding in the growth of plants under stress conditions .

Comparaison Avec Des Composés Similaires

Prohexadione est souvent comparé à d'autres régulateurs de croissance des plantes, tels que la daminozide et l'uniconazole. Bien que tous ces composés inhibent la biosynthèse des gibbérellines, this compound est unique en sa capacité à réguler les mécanismes antioxydants et la photosynthèse, ce qui le rend particulièrement efficace en conditions de stress .

Composés similaires :

Daminozide : Inhibe la biosynthèse des gibbérellines et est utilisé pour contrôler la croissance des plantes.

This compound se distingue par son mode d'action multiforme et sa capacité à améliorer la résilience des plantes dans des conditions défavorables .

Activité Biologique

Prohexadione, a plant growth regulator belonging to the acylcyclohexanediones class, has garnered attention for its diverse biological activities, particularly in the realm of epigenetics and plant physiology. This article details its mechanisms of action, effects on cellular processes, and implications for agricultural and medicinal applications.

This compound functions primarily as an inhibitor of non-heme iron (II), 2-oxoglutarate-dependent histone lysine demethylases (KDMs) , such as Jmjd2a. The compound's structural similarities to 2-oxoglutarate enable it to competitively inhibit these enzymes, thereby influencing gene expression through epigenetic modifications.

Key Findings:

- Binding Affinity : Molecular modeling studies show that this compound binds effectively to the 2-oxoglutarate binding site of Jmjd2a, inhibiting its demethylation activity .

- Cellular Impact : In vitro studies using mouse hippocampal neural stem/progenitor cells demonstrated a concentration-dependent reduction in cell proliferation upon treatment with this compound. Furthermore, differentiation toward neurogenic lineage was observed in treated neurospheres .

Biological Effects

The biological effects of this compound extend beyond its role as a growth regulator. It has been shown to impact various physiological processes:

- Neuronal Proliferation and Differentiation : this compound treatment resulted in significant alterations in the proliferation rates of neural stem cells, suggesting potential applications in neurobiology and regenerative medicine .

- Flavonoid Biosynthesis : It is proposed that this compound enhances resistance in plants by inhibiting enzymes involved in flavonoid biosynthesis, which are crucial for plant defense mechanisms against pathogens .

Study on Plant Growth Regulation

A study evaluating the efficacy of this compound in controlling growth patterns in various crops revealed that it significantly reduces excessive vegetative growth while promoting fruit development. This dual effect can enhance yield quality without compromising quantity.

| Crop Type | Growth Reduction (%) | Yield Improvement (%) |

|---|---|---|

| Apples | 30 | 15 |

| Strawberries | 25 | 20 |

| Turfgrass | 40 | N/A |

Toxicological Assessment

This compound-calcium was subjected to extensive toxicological evaluations to assess its safety profile. Studies indicated rapid absorption and excretion with no significant accumulation in tissues. Histopathological examinations revealed some tissue changes at high doses but no convincing evidence of carcinogenic potential .

Environmental and Ecotoxicological Considerations

The environmental fate of this compound has been scrutinized, particularly regarding its degradation products and potential impacts on non-target organisms. The compound is generally considered to have low toxicity to aquatic organisms and beneficial insects, making it a favorable option for integrated pest management strategies.

Propriétés

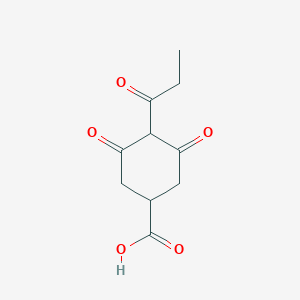

IUPAC Name |

3,5-dioxo-4-propanoylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13/h5,9H,2-4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCOQPHDYUOJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1C(=O)CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043966 | |

| Record name | Prohexadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88805-35-0 | |

| Record name | Prohexadione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88805-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prohexadione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088805350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prohexadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 3,5-dioxo-4-(1-oxopropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROHEXADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PC163MD7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.